molecular formula C19H17N5O B11182485 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182485
M. Wt: 331.4 g/mol
InChI Key: QXPCLNSGBDCHSV-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzofuran moiety and a dimethylphenyl group attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Synthesis of the Triazine Core: The triazine core is formed by the reaction of cyanuric chloride with an amine, such as 3,4-dimethylaniline, under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the benzofuran moiety with the triazine core using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine core, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or triazine moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted benzofuran and triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, including thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    6-(1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a single methyl group on the phenyl ring.

    6-(1-benzofuran-2-yl)-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure with chlorine atoms instead of methyl groups on the phenyl ring.

Uniqueness

The uniqueness of 6-(1-benzofuran-2-yl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine lies in the presence of both the benzofuran moiety and the dimethylphenyl group This combination imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O/c1-11-7-8-14(9-12(11)2)21-19-23-17(22-18(20)24-19)16-10-13-5-3-4-6-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)

InChI Key

QXPCLNSGBDCHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3)C

Origin of Product

United States

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